Superior Glutathione Peroxidase (GPx)-Like Catalytic Activity
Selenocystine exhibits the highest glutathione peroxidase (GPx)-like activity among a panel of organoselenium compounds including methylselenocysteine and selenomethionine. This was quantified using a NADPH-GSH reductase coupled assay [1]. In a comparative study with sodium selenite, selenocystine demonstrated superior anti-hemolytic ability, which was directly correlated with its higher peroxyl radical scavenging and GPx-mimicking capacity [2].
| Evidence Dimension | GPx-like activity and anti-hemolytic efficacy |
|---|---|
| Target Compound Data | Highest GPx-like activity in panel; IC50 for anti-hemolysis is lowest among compounds tested [1]. |
| Comparator Or Baseline | Selenocystine (CysSeSeCys) > Methylselenocysteine (MeSeCys) > Selenomethionine (SeMet) > Sodium Selenite (Na2SeO3) [1]. |
| Quantified Difference | Selenocystine shows the highest relative activity; significantly better anti-hemolytic ability than sodium selenite [2]. |
| Conditions | NADPH-GSH reductase coupled assay; human red blood cell hemolysis model induced by peroxyl radicals [1][2]. |
Why This Matters
This quantitative superiority establishes selenocystine as the benchmark small-molecule GPx mimic, essential for studies requiring maximal catalytic antioxidant activity without the complexity of full selenoproteins.
- [1] Kumar, B. S., Kunwar, A., Singh, B. G., Ahmad, A., & Priyadarsini, K. I. (2011). Anti-hemolytic and peroxyl radical scavenging activity of organoselenium compounds: an in vitro study. Biological Trace Element Research, 140, 127-138. View Source
- [2] Kumar, B. S., Kunwar, A., Singh, B. G., Ahmad, A., & Priyadarsini, K. I. (2011). Anti-hemolytic and peroxyl radical scavenging activity of organoselenium compounds: an in vitro study. Biological Trace Element Research, 140, 127-138. View Source
